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molecular formula C14H12O B587645 4-Methylbenzophenone-d3 CAS No. 109339-64-2

4-Methylbenzophenone-d3

Cat. No. B587645
M. Wt: 199.267
InChI Key: WXPWZZHELZEVPO-FIBGUPNXSA-N
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Patent
US05858653

Procedure details

4-Methylbenzophenone, 750 g (3.82 moles), was added to a 5 liter Morton flask equipped with an overhead stirrer and dissolved in 2850 ml of benzene. The solution was then heated to reflux, followed by the dropwise addition of 610 g (3.82 moles) of bromine in 330 ml of benzene. The addition rate was approximately 1.5 ml/min and the flask was illuminated with a 90 watt (90 joule/sec) halogen spotlight to initiate the reaction . A timer was used with the lamp to provide a 10% duty cycle (on 5 seconds, off 40 seconds), followed in one hour by a 20% duty cycle (on 10 seconds, off 40 seconds). At the end of the addition, the product was analyzed by gas chromatography and was found to contain 71% of the desired Compound VI, 8% of the dibromo product, and 20% unreacted 4-methylbenzophenone. After cooling, the reaction mixture was washed with 10 g of sodium bisulfite in 100 ml of water, followed by washing with 3×200 ml of water. The product was dried over sodium sulfate and recrystallized twice from 1:3 toluene : hexane. After drying under vacuum, 635 g of Compound VI were isolated, providing a yield of 60% and having a melting point of 112°-114° C. Analysis on an NMR spectrometer was consistent with the desired product: 1H NMR (CDCl3) aromatic protons 7.20-7.80 (m, 9 H) and benzylic protons 4.48 (s, 2 H). The final compound was stored for use in the preparation of a photoactivatable chain transfer agent as described in Example 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
610 g
Type
reactant
Reaction Step Two
Quantity
330 mL
Type
solvent
Reaction Step Two
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
desired Compound VI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2850 mL
Type
solvent
Reaction Step Seven
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[Br:16]Br>C1C=CC=CC=1>[Br:16][CH2:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Two
Name
Quantity
610 g
Type
reactant
Smiles
BrBr
Name
Quantity
330 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
desired Compound VI
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
dibromo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Step Seven
Name
Quantity
2850 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to provide a 10% duty cycle (on 5 seconds, off 40 seconds)
Duration
40 s
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the reaction mixture was washed with 10 g of sodium bisulfite in 100 ml of water
WASH
Type
WASH
Details
by washing with 3×200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
recrystallized twice from 1:3 toluene
CUSTOM
Type
CUSTOM
Details
After drying under vacuum

Outcomes

Product
Details
Reaction Time
40 s
Name
Type
product
Smiles
BrCC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 635 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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